

# Application Notes and Protocols for GI 181771 in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of **GI 181771**, a potent cholecystokinin 1 receptor (CCK1R) agonist, in mouse models, particularly for studies related to obesity and metabolic disorders.

## Introduction

**GI 181771** is a selective agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor primarily found in the gastrointestinal tract and certain areas of the central nervous system. Activation of CCK1R is involved in various physiological processes, including satiety, gallbladder contraction, and pancreatic enzyme secretion. Due to its role in regulating food intake, **GI 181771** has been investigated as a potential therapeutic agent for obesity.

## **Quantitative Data Summary**

The following tables summarize the recommended dosage of **GI 181771** in mice based on published preclinical studies. These studies have evaluated both single-dose (acute) and multiple-dose (chronic) administration.

Table 1: Recommended Dosage of GI 181771 in Mice

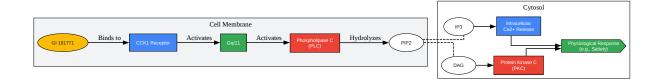


Study Type	Dosage Range	Duration	Reference
Acute	Up to 2000 mg/kg	Single Dose	[1]
Repeat-Dose	0.25 - 250 mg/kg/day	7 days to 26 weeks	[1]

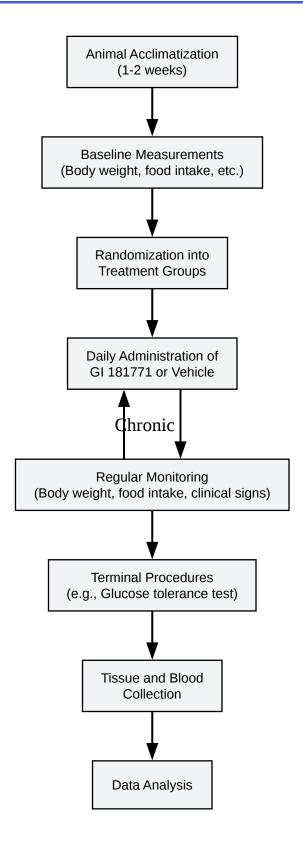
## **Signaling Pathway**

GI 181771 exerts its effects by activating the CCK1 receptor. The binding of GI 181771 to CCK1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK1R activation.









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### References

- 1. Species- and dose-specific pancreatic responses and progression in single- and repeatdose studies with GI181771X: a novel cholecystokinin 1 receptor agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
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